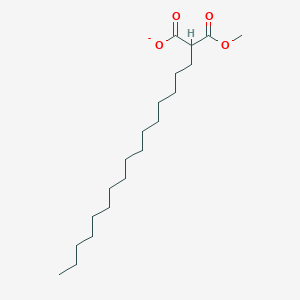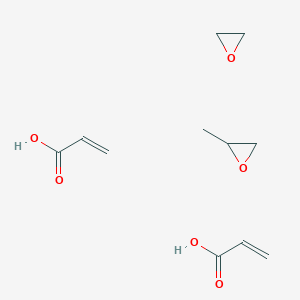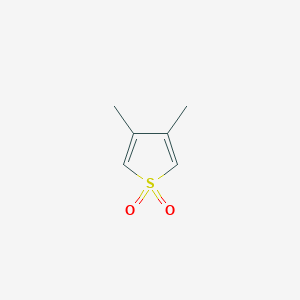
Thiophene, 3,4-dimethyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3,4-dimethyl-, 1,1-dioxide is a heterocyclic organic compound. It consists of a five-membered aromatic ring with four carbon atoms and a sulfur atom, with two methyl groups attached at the 3 and 4 positions and two oxygen atoms bonded to the sulfur atom, forming a sulfone group. This compound is known for its unique chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene, 3,4-dimethyl-, 1,1-dioxide can be synthesized through the oxidation of thiophenes. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert thiophene derivatives into their corresponding dioxides . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The use of catalysts and advanced purification techniques ensures the production of high-quality thiophene dioxides suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3,4-dimethyl-, 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to the parent thiophene or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Catalytic hydrogenation using catalysts such as palladium or nickel.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Parent thiophene, partially reduced thiophenes.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Thiophene, 3,4-dimethyl-, 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene, 3,4-dimethyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group in the compound can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Thiophene, 3,4-dimethyl-, 1,1-dioxide can be compared with other similar compounds, such as:
Thiophene: The parent compound without the sulfone group.
Thiophene, 2,5-dimethyl-, 1,1-dioxide: A similar compound with methyl groups at different positions.
Furan: An analogous compound with an oxygen atom instead of sulfur.
Pyrrole: An analogous compound with a nitrogen atom instead of sulfur.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfone group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
52001-20-4 |
|---|---|
Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
3,4-dimethylthiophene 1,1-dioxide |
InChI |
InChI=1S/C6H8O2S/c1-5-3-9(7,8)4-6(5)2/h3-4H,1-2H3 |
InChI Key |
ZAVLAKVHPSKNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CS(=O)(=O)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


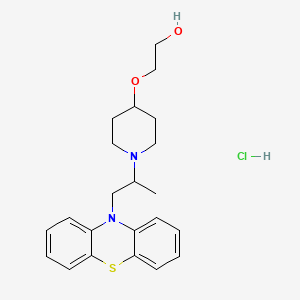
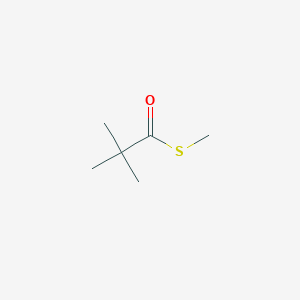
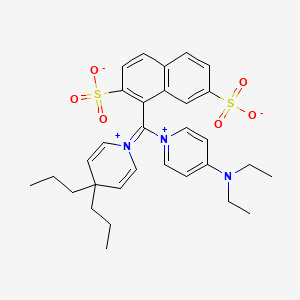
![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)



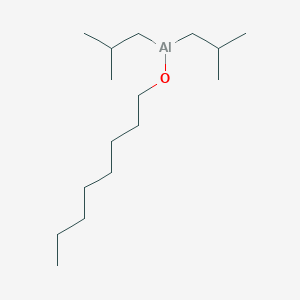
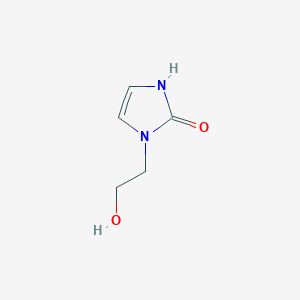
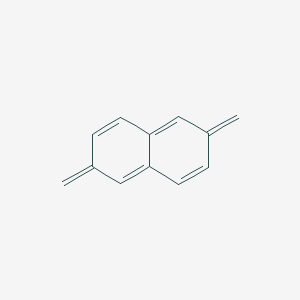
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
